molecular formula C15H22ClIN4O B12759349 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide CAS No. 86327-99-3

2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide

Cat. No.: B12759349
CAS No.: 86327-99-3
M. Wt: 436.72 g/mol
InChI Key: JSFBYXCQWVEJBJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide is a chemical compound with a complex structure that includes a chlorinated pyridopyridazine moiety and a triethylethanaminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide typically involves multiple steps. The starting material is often 8-chloropyrido[2,3-d]pyridazine, which undergoes a series of reactions to introduce the oxy and triethylethanaminium groups. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-chloropyrido[2,3-d]pyridazine
  • 2-(8-chloropyrido[2,3-d]pyridazin-5-yl)-Propanedinitrile

Uniqueness

2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide is unique due to its specific structural features, such as the combination of a chlorinated pyridopyridazine moiety with a triethylethanaminium group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

86327-99-3

Molecular Formula

C15H22ClIN4O

Molecular Weight

436.72 g/mol

IUPAC Name

2-(8-chloropyrido[2,3-d]pyridazin-5-yl)oxyethyl-triethylazanium;iodide

InChI

InChI=1S/C15H22ClN4O.HI/c1-4-20(5-2,6-3)10-11-21-15-12-8-7-9-17-13(12)14(16)18-19-15;/h7-9H,4-6,10-11H2,1-3H3;1H/q+1;/p-1

InChI Key

JSFBYXCQWVEJBJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC1=NN=C(C2=C1C=CC=N2)Cl.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.